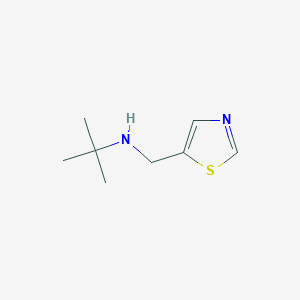

Tert-butyl(1,3-thiazol-5-ylmethyl)amine

Description

Structure

3D Structure

Properties

CAS No. |

1250840-54-0 |

|---|---|

Molecular Formula |

C8H14N2S |

Molecular Weight |

170.28 g/mol |

IUPAC Name |

2-methyl-N-(1,3-thiazol-5-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-8(2,3)10-5-7-4-9-6-11-7/h4,6,10H,5H2,1-3H3 |

InChI Key |

JOQVOUCFQIRFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=CN=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 1,3 Thiazol 5 Ylmethyl Amine and Its Analogues

Direct Synthetic Routes to Tert-butyl(1,3-thiazol-5-ylmethyl)amine

While specific literature detailing a one-step synthesis of this compound is not prevalent, the most chemically logical and widely accepted direct route involves a two-step sequence starting from a pre-formed thiazole (B1198619) precursor. This process is centered around the formation of the aminomethyl bridge.

The key intermediate for this synthesis is 1,3-thiazole-5-carbaldehyde . Recent synthetic advancements have provided efficient methods for its preparation. One such method involves the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate, which yields thiazole-5-carbaldehydes through a cascade annulation process. bohrium.comnih.gov

Once the aldehyde is obtained, the final step is a reductive amination reaction with tert-butylamine (B42293). This reaction proceeds in two stages:

Imine Formation: The thiazole-5-carbaldehyde reacts with tert-butylamine under mildly acidic conditions to form an intermediate imine (a Schiff base).

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

This sequence provides a high-yielding and direct pathway to the target molecule.

Strategies for the Construction of Thiazole Ring Systems

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. nih.gov

Hantzsch Thiazole Synthesis: First described in 1887, this is the most common method for thiazole synthesis. synarchive.com It involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.combepls.com The reaction begins with an SN2 attack by the sulfur of the thioamide on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is highly versatile and tolerates a wide range of functional groups on both reactants. nih.govresearchgate.net

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to produce a 2-mercapto-5-aminothiazole.

Robinson-Gabriel Synthesis: This pathway involves the cyclization and dehydration of 2-acylamino-ketones using a dehydrating agent, typically phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles.

These foundational methods provide the basis for creating a wide variety of substituted thiazoles that can serve as precursors for more complex molecules like this compound.

Approaches for Introducing Tert-butyl and Aminomethyl Moieties

The introduction of the specific side chains—the aminomethyl group at the 5-position and the N-tert-butyl group—can be achieved through several strategic approaches.

Introduction of the Aminomethyl Moiety: The most common strategy involves creating a functional "handle" at the C5 position of the thiazole ring, which is then converted to the aminomethyl group.

From Thiazole-5-carbaldehyde: As detailed in section 2.1, starting with the corresponding aldehyde is the most direct precursor.

From Thiazole-5-carboxylic Acid: Thiazole-5-carboxylic acids can be synthesized and then converted to amides. mdpi.com Subsequent reduction of the amide group (e.g., using LiAlH₄) yields the aminomethyl functionality.

From Thiazole-5-carbonitrile: Reduction of a nitrile group at the C5 position, for instance with a metal hydride or catalytic hydrogenation, provides a direct route to the primary aminomethyl group, which could then be alkylated.

Introduction of the Tert-butyl Moiety: The bulky tert-butyl group is typically introduced as part of the amine nucleophile.

Reductive Amination: Using tert-butylamine as the amine component in a reductive amination with thiazole-5-carbaldehyde directly installs the N-tert-butyl group.

Nucleophilic Substitution: A 5-(halomethyl)thiazole (e.g., 5-(bromomethyl)thiazole) can be reacted with tert-butylamine in a nucleophilic substitution reaction to form the target C-N bond.

Boc-Protection: In the synthesis of related analogues, the tert-butoxycarbonyl (Boc) group, which contains a tert-butyl moiety, is frequently used as a protecting group for amines. nih.govresearchgate.net This is accomplished by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). While used for protection, this demonstrates a common method for incorporating the tert-butyl oxygen analogue onto a nitrogen atom.

Multi-Component Reaction Paradigms in Thiazole-Amine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. clockss.orgfrontiersin.org Several MCRs have been developed for the synthesis of thiazoles.

A notable example is the three-component Hantzsch-type synthesis . This reaction can involve an α-haloketone, a thioamide (or thiourea), and an aldehyde, which react together in one pot to generate highly substituted thiazoles. bepls.comnih.govresearchgate.net By choosing an aldehyde component that already contains an amine or a protected amine, this strategy can streamline the synthesis of thiazole-amine derivatives.

Another approach involves a four-component coupling reaction to produce 5-aminothiazoles, which can then be further functionalized. researchgate.net Chemoenzymatic MCRs have also been developed, utilizing enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) to produce thiazole derivatives under mild conditions. nih.gov

Table 1: Comparison of Thiazole Synthesis Strategies

| Synthetic Strategy | Key Reactants | Position of Substitution | Key Advantages |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide | C2, C4, C5 | High versatility, good yields, readily available starting materials. chemhelpasap.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | C2, C5 | Provides access to 5-aminothiazole derivatives. |

| Multi-Component Reaction | e.g., Aldehyde, Thioamide, α-Haloketone | C2, C4, C5 | High atom economy, operational simplicity, rapid assembly of complexity. nih.gov |

| Reductive Amination | Thiazole-5-carbaldehyde, Amine | C5 side chain | Direct and efficient for introducing N-alkylaminomethyl groups. nih.gov |

Reductive Amination Protocols for N-Alkylheterocyclic Amines

Reductive amination is a cornerstone of amine synthesis and is the most probable method for the final step in synthesizing this compound. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the resulting imine intermediate.

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and mildness of reaction conditions.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A mild reducing agent, often used in protic solvents like methanol (B129727) or ethanol. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines in the presence of aldehydes/ketones at neutral or slightly acidic pH. |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A mild and effective reagent, particularly for reactions with weakly basic amines; does not require pH control. |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | A "green" method that produces water as the only byproduct; requires specialized equipment for handling hydrogen gas. |

For the synthesis of the target compound, thiazole-5-carbaldehyde would be mixed with tert-butylamine, and a reducing agent like sodium triacetoxyborohydride would be added to the same pot to effect the one-pot conversion to the final product.

Stereochemical Control and Asymmetric Synthesis in Related Thiazole Derivatives

The target molecule, this compound, is achiral. However, many of its analogues, particularly those with substituents on the methylene (B1212753) bridge, are chiral and require stereochemical control during synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. yale.edu

Several strategies are employed to achieve this for chiral amines:

Use of Chiral Auxiliaries: A chiral auxiliary, such as the Ellman tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral N-sulfinyl imine. yale.edu Nucleophilic addition to this imine occurs with high diastereoselectivity, and subsequent removal of the auxiliary yields the enantiomerically enriched amine.

Asymmetric Catalysis: Transition metal catalysts featuring chiral ligands can be used for the asymmetric hydrogenation of prochiral imines or enamines, leading directly to chiral amines with high enantiomeric excess. nih.govacs.org

Chiral Starting Materials: The synthesis can begin with a chiral building block from the "chiral pool," such as an amino acid, to introduce the desired stereocenter.

An example in the literature is the asymmetric total synthesis of (-)-mycothiazole, a natural product containing a thiazole ring with a complex, chiral side chain. nih.gov This synthesis utilized a Nagao acetate (B1210297) aldol (B89426) reaction to construct a chiral secondary alcohol, demonstrating a method for establishing stereocenters in thiazole-containing molecules. nih.gov

Elucidation of Reaction Mechanisms in the Formation and Transformation of Tert Butyl 1,3 Thiazol 5 Ylmethyl Amine

Mechanistic Investigations of Key Bond-Forming Reactions

The formation of tert-butyl(1,3-thiazol-5-ylmethyl)amine involves the construction of the thiazole (B1198619) ring and the introduction of the tert-butylmethylamine substituent. These transformations are achieved through a combination of N-alkylation, condensation, cyclization, and reductive processes.

N-alkylation is a fundamental process for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this could involve the reaction of 1,3-thiazol-5-ylmethanamine with a tert-butyl halide or the reaction of tert-butylamine (B42293) with a 5-(halomethyl)-1,3-thiazole. The predominant mechanism for such reactions is a bimolecular nucleophilic substitution (SN2).

In the SN2 mechanism, the amine, acting as a nucleophile, attacks the electrophilic carbon atom of the alkyl halide in a single, concerted step. This attack occurs from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves a partially formed C-N bond and a partially broken C-X (where X is a halogen) bond.

The rate of the SN2 reaction is dependent on the concentration of both the amine and the alkyl halide. Steric hindrance plays a significant role; a bulky nucleophile like tert-butylamine or a sterically hindered electrophile will slow down the reaction rate. The direct alkylation of amines can sometimes lead to overalkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. harvard.edu To achieve selective monoalkylation, alternative methods like reductive amination are often preferred. harvard.edu

A computational study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide provided insights into the regioselectivity of alkylation in heterocyclic systems. researchgate.netmdpi.com The study utilized density functional theory (DFT) to examine the electronic structure and predict the most likely site of alkylation, demonstrating the power of theoretical chemistry in understanding reaction mechanisms. researchgate.netmdpi.com

The thiazole ring is a key structural motif, and its synthesis is a critical step. The Hantzsch thiazole synthesis is a classic and widely used method that involves the reaction of an α-haloketone with a thioamide. synarchive.comchemhelpasap.commdpi.com

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The subsequent dehydration of the resulting hydroxyl intermediate leads to the formation of the aromatic thiazole ring. youtube.com The formation of the stable aromatic ring is a significant thermodynamic driving force for this reaction. youtube.com

Another important method is the Cook-Heilbron thiazole synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgnih.govwikipedia.org The mechanism starts with the nucleophilic attack of the amine's nitrogen on the carbon of carbon disulfide. wikipedia.orgwikipedia.org A series of proton transfers and tautomerization steps follow, leading to a cyclization where the sulfur atom attacks the nitrile carbon. A final tautomerization yields the aromatic 5-aminothiazole. wikipedia.org This reaction is thermodynamically favorable due to the formation of the stable aromatic product. wikipedia.org

| Synthesis Method | Reactants | Key Mechanistic Steps | Driving Force |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide | Nucleophilic attack of sulfur, Intramolecular cyclization, Dehydration | Formation of a stable aromatic ring |

| Cook-Heilbron Thiazole Synthesis | α-Aminonitrile and Carbon Disulfide | Nucleophilic attack of nitrogen, Tautomerization, Cyclization, Final tautomerization | Formation of a stable aromatic ring |

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and another amine. nih.govacs.orgwikipedia.org This process is central to the synthesis of this compound, which would typically involve the reaction of 1,3-thiazole-5-carbaldehyde with tert-butylamine.

The reaction proceeds in two main stages: the formation of an imine (or iminium ion) and its subsequent reduction. nih.govwikipedia.org First, the nucleophilic tert-butylamine adds to the carbonyl carbon of the 1,3-thiazole-5-carbaldehyde to form a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to form an imine. wikipedia.org The reaction is often carried out under mildly acidic conditions to facilitate the dehydration step.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of the reactions involved in the synthesis of this compound are influenced by kinetic and thermodynamic factors.

Kinetic studies on the Hantzsch thiazole synthesis have shown that the reaction generally follows second-order kinetics, being first order with respect to both the α-haloketone and the thioamide. colab.ws The rate of reaction is influenced by the nature of the substituents on the reactants and the solvent polarity. colab.ws A study on the kinetics of thiazole ring closure using 3-chloroacetylacetone and thioamides found that the reaction rate increases with an increase in the dielectric constant of the medium. colab.ws The negative entropy of activation observed in this study suggests a more ordered transition state, consistent with a cyclization process. colab.ws

In reductive amination, the formation of the imine is a reversible process. nih.gov The equilibrium can be shifted towards the product by removing water as it is formed. nih.gov The subsequent reduction of the imine is typically irreversible and is the rate-determining step under certain conditions. The choice of reducing agent is crucial, as it must be reactive enough to reduce the imine but not so reactive that it reduces the starting aldehyde. Computational studies have shown that the hydride transfer to imine derivatives is both thermodynamically and kinetically favored over the reduction of the parent carbonyl compounds when using reagents like sodium triacetoxyborohydride (B8407120). acs.org

Degradation Pathways and Reactivity Studies

Understanding the potential degradation pathways of this compound is important for assessing its stability and environmental fate. One of the primary modes of degradation for amines in the atmosphere is through oxidation initiated by hydroxyl radicals (•OH).

The atmospheric degradation of tert-butylamine initiated by hydroxyl radicals has been studied in detail through both experimental and computational methods. whiterose.ac.ukacs.org The reaction primarily proceeds via hydrogen abstraction from the amino group. whiterose.ac.ukacs.orgresearchgate.net

In the presence of nitrogen oxides (NOx), this initial hydrogen abstraction leads to the formation of tert-butylnitramine and acetone (B3395972) as the main products. whiterose.ac.ukacs.orgresearchgate.net The reaction of tert-butylnitrosamine (an intermediate) or its isomer with OH radicals yields nitrous oxide (N2O) and the (CH3)3Ċ radical, which is then converted to acetone and formaldehyde. whiterose.ac.ukacs.org Minor products observed include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.org

The rate of reaction between tert-butylamine and OH radicals has been measured to be 8.4 (± 1.7) × 10-12 cm3 molecule-1 s-1 at 305 ± 2 K. whiterose.ac.ukacs.orgresearchgate.net This kinetic data is crucial for modeling the atmospheric lifetime of tert-butylamine and, by extension, similar amine structures.

| Product Type | Specific Products |

|---|---|

| Major Products | Tert-butylnitramine, Acetone |

| Minor Products | Formaldehyde, 2-Methylpropene, Acetamide, Propan-2-imine |

Hydrolytic Stability and Mechanism of Decomposition

A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the hydrolytic stability and decomposition mechanisms of this compound. While general principles of thiazole chemistry provide a foundational understanding, detailed experimental studies, including kinetic data and decomposition product analysis for this particular compound, are not publicly available. This section, therefore, outlines the expected hydrolytic behavior based on the known reactivity of the thiazole ring and related structures, highlighting the areas where specific data for this compound is currently lacking.

In acidic conditions, the nitrogen atom at position 3 of the thiazole ring can be protonated, forming a thiazolium cation. wikipedia.org This protonation can activate the ring towards nucleophilic attack, including hydrolysis. While thiazoles are generally less basic than imidazoles, with a pKa of approximately 2.5 for the conjugate acid, acid-catalyzed hydrolysis is a known pathway for certain thiazole derivatives. wikipedia.org The hydrolysis of thiazolium salts, formed by N-alkylation of thiazoles, has been documented and can lead to ring opening. wikipedia.org For this compound, protonation under acidic conditions could potentially facilitate the cleavage of the bond between the thiazole ring and the methylamine (B109427) side chain, or in more extreme conditions, lead to the degradation of the thiazole ring itself. However, without experimental data, the specific pathways and rates of such reactions remain speculative.

Under basic conditions, the thiazole ring is generally more stable. Deprotonation can occur at the C2 position with strong bases, but this is less relevant to hydrolytic decomposition under typical aqueous conditions. wikipedia.org Base-catalyzed hydrolysis mechanisms are known for related heterocyclic compounds, but specific data for thiazoles in this context is sparse in the provided literature. organic-chemistry.org

It is important to distinguish the hydrolytic stability of the thiazole ring from that of related, but structurally different, compounds such as thiazolidines. Thiazolidines, which are saturated analogs, have been studied in terms of their hydrolysis mechanisms, which typically involve ring opening. acs.org However, these mechanisms are not directly transferable to the aromatic thiazole ring in this compound.

Detailed Research Findings and Data Tables

A thorough search of the scientific literature did not yield any specific experimental data on the hydrolytic stability of this compound. Consequently, no data tables detailing reaction kinetics, pH-rate profiles, activation energies, or identified decomposition products for this specific compound can be presented. The general stability of the thiazole ring suggests that this compound would likely exhibit reasonable stability under neutral aqueous conditions. However, its stability at acidic and basic pH values, as well as the influence of temperature, would need to be determined experimentally.

Future research in this area would be necessary to:

Determine the rate of hydrolysis of this compound as a function of pH and temperature.

Identify the major and minor degradation products formed under various hydrolytic conditions.

Elucidate the specific mechanisms of acid- and base-catalyzed decomposition.

Without such dedicated studies, any discussion of the hydrolytic stability and decomposition of this compound remains inferential and based on the general behavior of the thiazole functional group.

Design and Exploration of Tert Butyl 1,3 Thiazol 5 Ylmethyl Amine Derivatives and Analogues

Scaffold Modification and Diversity-Oriented Synthesis

The structural framework of Tert-butyl(1,3-thiazol-5-ylmethyl)amine offers multiple points for modification, allowing for the systematic exploration of chemical space. Diversity-oriented synthesis approaches focus on altering the thiazole (B1198619) ring, the alkylamino side chain, and incorporating the entire scaffold into more complex molecular architectures.

Substituent Variations on the Thiazole Ring

The thiazole ring is a versatile heterocycle that can be functionalized at various positions to modulate the compound's properties. The Hantzsch synthesis is one of the most common and oldest methods for creating thiazole rings, involving the condensation of an α-halocarbonyl with a thioamide or related reagent. mdpi.com This method allows for the introduction of a wide variety of substituents at the C2, C4, and C5 positions. mdpi.com

Modern synthetic methodologies have expanded the scope of accessible derivatives. For instance, Iridium-catalyzed sulfur ylide insertion reactions provide a mild and functional group-tolerant route to construct highly substituted thiazoles. nih.gov This technique is particularly valuable for library synthesis in medicinal chemistry as it can accommodate groups like free primary amines, amides, and other heterocycles, which might not be compatible with harsher, traditional methods. nih.gov The versatility of these synthetic routes enables the generation of thiazole derivatives with diverse electronic and steric properties, which is crucial for probing structure-activity relationships. medmedchem.comnih.gov

Alkylamino Moiety Derivatization

The alkylamino portion of the molecule, -(CH2)-NH-C(CH3)3, presents several opportunities for derivatization. Modifications can be made to the amine nitrogen, the methylene (B1212753) linker, or the tert-butyl group.

N-Substitution: The secondary amine can be alkylated, such as through N-methylation, or acylated to form amides. academie-sciences.fracademie-sciences.fr The synthesis of amide derivatives often employs coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), or a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). academie-sciences.frresearchgate.net These modifications alter the hydrogen-bonding capacity and basicity of the nitrogen atom. academie-sciences.fracademie-sciences.fr

Alkyl Group Modification: The tert-butyl group can be replaced with other bulky or linear alkyl groups to probe the steric requirements of a target binding site. Furthermore, the entire amino side chain can be constructed from various amino acid precursors, allowing for the introduction of diverse side chains (e.g., from valine or tyrosine) onto the thiazole scaffold. nih.gov

Linker Modification: The methylene linker (-CH2-) can be altered. For example, reductive amination reactions can be used to form the amine linkage, providing a route to analogues where the linker may be extended or otherwise modified. academie-sciences.fr

Incorporation into Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for larger, fused heterocyclic systems. Annelation, the process of building a new ring onto an existing one, can lead to novel chemical entities with rigidified conformations. Thiazole rings can be fused with other heterocycles to create bicyclic systems such as thiazolo[4,3-b] nih.govresearchgate.netcambridgemedchemconsulting.comthiadiazoles or imidazo[2,1-b]thiazoles. researchgate.net For example, a library of thiazole-fused bisnoralcohol derivatives was synthesized by reacting an epoxyketone intermediate with various thiourea (B124793) derivatives. acs.org Such fused systems often exhibit distinct biological properties compared to their monocyclic precursors due to their unique three-dimensional shapes and electronic distributions. researchgate.net

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies have provided insights into the roles of the thiazole core, the amino linker, and various substituents.

In one study of thiazole derivatives as potential cholinesterase inhibitors, the nature of the linker between the thiazole ring and a substituent was shown to be critical. academie-sciences.fr Amide-linked compounds were compared to their reduced amine-linked counterparts. Furthermore, the effect of N-methylation on the linker nitrogen was investigated to determine the importance of the N-H group as a hydrogen bond donor. academie-sciences.fracademie-sciences.fr For instance, one amide compound with a quinoxaline (B1680401) system showed potent activity, while its N-methylated version displayed different properties, highlighting the subtle effects of this modification. academie-sciences.fr

The table below summarizes hypothetical SAR data based on common findings in thiazole chemistry, illustrating how modifications can impact biological activity. academie-sciences.frnih.govnih.gov

| Compound ID | R1 (Thiazole C2) | Linker (-X-) | R2 (Terminal Group) | Relative Activity (%) | Comment |

| Base Scaffold | H | -CH2-NH- | tert-Butyl | 100 | Reference compound. |

| SAR-1 | 4-Methoxyphenyl | -CH2-NH- | tert-Butyl | 125 | Electron-donating group on thiazole may enhance activity. nih.gov |

| SAR-2 | H | -C(O)-NH- | tert-Butyl | 50 | Amide linker reduces basicity and alters conformation, decreasing activity. academie-sciences.fr |

| SAR-3 | H | -CH2-N(CH3)- | tert-Butyl | 70 | N-methylation removes H-bond donor capability, slightly reducing activity. academie-sciences.fr |

| SAR-4 | H | -CH2-NH- | Cyclohexyl | 95 | Replacement of tert-butyl with another bulky aliphatic group maintains activity. nih.gov |

| SAR-5 | H | -CH2-NH- | Benzyl (B1604629) | 150 | Aromatic group introduces potential for new pi-stacking interactions, increasing activity. academie-sciences.fr |

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

In studies of P-glycoprotein (P-gp) modulators, SAR analysis of a thiazole series revealed very rigid structural requirements for activity. nih.gov For example, replacing a C-terminal cyclohexyl group, which resulted in an inhibitory compound, with a piperidine (B6355638) or pyran ring led to a complete loss of activity. nih.gov This demonstrates that even seemingly minor isosteric replacements can have a profound impact.

Combinatorial Synthesis and Library Generation of Related Compounds

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of structurally related compounds for high-throughput screening. The thiazole scaffold is well-suited for this approach due to the availability of robust synthetic reactions. mdpi.com

Libraries of thiazole derivatives can be generated using both solution-phase and solid-phase parallel synthesis. nih.gov In a typical approach, a core thiazole intermediate is prepared and then reacted with a diverse set of building blocks. For instance, an amino-thiazole core can be acylated with a library of different carboxylic acids, or a thiazole-carboxaldehyde can be subjected to reductive amination with a library of amines.

Modern catalytic methods have greatly enhanced library generation. Iridium-catalyzed ylide insertion chemistry, for example, allows for the synthesis of thiazole libraries under mild conditions with broad substrate tolerance, making it a valuable tool for diversification in medicinal chemistry. nih.gov Additionally, virtual combinatorial library design can be employed, where computational methods are used to design and score potential analogues before synthesis, helping to prioritize compounds that are most likely to be active. researchgate.net

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physicochemical properties. This can lead to improvements in potency, selectivity, metabolic stability, or other pharmacokinetic properties.

Replacements for the Thiazole Ring: The 1,3-thiazole ring can be replaced with other 5-membered aromatic heterocycles to alter electronic properties while maintaining a similar spatial arrangement of substituents. Common bioisosteres for the thiazole ring include:

Pyrazole (B372694): The molecular size and shape of pyrazole are similar to thiazole. researchgate.net

Imidazole: Imidazoles share structural similarity and have been used as bioisosteres for thiazoles in the development of cannabinoid receptor antagonists. researchgate.net

1,2,4-Oxadiazole: This heterocycle is often used as a stable bioisostere for ester groups but can also serve as a replacement for other heterocyclic rings like thiazole. researchgate.net

Triazoles: The 1,2,3-triazole ring, in particular, is a versatile bioisostere due to its polarity, rigidity, and ability to participate in hydrogen bonding. unimore.it

Replacements for the Tert-butyl Group: The tert-butyl group is a non-polar, sterically bulky group. Its primary role is often to occupy a hydrophobic pocket in a target protein. However, it can sometimes be a site of metabolic oxidation. Bioisosteric replacements can mimic its size and shape while offering different metabolic profiles or secondary interactions.

Cycloalkyl Groups: Small cycloalkyl rings like cyclopropyl (B3062369) and cyclobutyl can mimic the steric bulk of the tert-butyl group. enamine.net

Trifluoromethyl-containing groups: Groups such as 1-(trifluoromethyl)cyclopropyl or a gem-dimethyl group adjacent to a CF3 moiety can serve as bioisosteres, offering increased metabolic stability. enamine.net

Sila-substitution: Replacing the central carbon of the tert-butyl group with a silicon atom (a trimethylsilyl (B98337) group) is another potential bioisosteric modification.

These strategic replacements allow chemists to fine-tune the properties of the parent molecule, leading to the development of analogues with improved drug-like characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl(1,3-thiazol-5-ylmethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, tert-butylamine can react with a thiazole-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Optimization of solvents (e.g., THF vs. DMF), temperature (reflux vs. room temperature), and stoichiometry is critical. Evidence from analogous triazole derivatives suggests that microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Characterization via ¹H/¹³C NMR and HPLC-MS is essential to confirm purity and structural integrity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential volatility or toxicity. Waste disposal must adhere to hazardous chemical guidelines, with neutralization or incineration by certified facilities. Similar compounds with aromatic/amine groups require strict protocols to avoid inhalation or dermal exposure .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H NMR : Identify the tert-butyl group as a singlet (~1.3 ppm) and thiazole protons as distinct aromatic signals (7.5–8.5 ppm). The methylene bridge (CH₂) between thiazole and amine appears as a triplet (~3.5–4.0 ppm).

- IR : Confirm N-H stretching (3300–3500 cm⁻¹) and C-N/C-S bonds (1100–1250 cm⁻¹).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking against target proteins (e.g., kinases in cancer studies) identifies binding affinities. For instance, derivatives with tert-butyl groups show enhanced lipophilicity, improving membrane permeability in antitumor studies . Pair computational predictions with in vitro assays (e.g., IC₅₀ measurements) to validate activity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) to minimize thermal motion artifacts. For disordered regions, refine structures using restraints (e.g., SIMU in SHELXL) and validate via R-factor convergence (e.g., R₁ < 0.05). Cross-reference with Cambridge Structural Database entries for analogous compounds .

Q. How can reaction engineering (e.g., flow chemistry, catalysis) improve scalability of the synthesis?

- Methodological Answer : Transition from batch to continuous flow systems enhances reproducibility and reduces byproducts. Immobilized catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated reactions (e.g., lipases for chiral resolution) improve selectivity. For example, tert-butylamine derivatives synthesized via flow reactors achieve >90% yield with reduced solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.